molecular formula C18H16N2O B10888601 1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- CAS No. 125023-51-0

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-

Cat. No.: B10888601
CAS No.: 125023-51-0
M. Wt: 276.3 g/mol
InChI Key: JWUUXSUVPLUBCG-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- is a chemical compound with the molecular formula C18H16N2O It is known for its unique structure, which includes a benzenedicarbonitrile core substituted with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 1,2-benzenedicarbonitrile with 4-tert-butylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include strong acids or bases, and the reaction may be conducted at elevated temperatures to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: A simpler analog without the phenoxy substitution.

    4-tert-Butylphenol: The phenol precursor used in the synthesis.

    1,2-Dicyanobenzene: Another related compound with similar nitrile groups.

Uniqueness

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

125023-51-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H16N2O/c1-18(2,3)15-5-8-16(9-6-15)21-17-7-4-13(11-19)14(10-17)12-20/h4-10H,1-3H3

InChI Key

JWUUXSUVPLUBCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

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